Methyl 6-glucosyloxysalicylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-glucosyloxysalicylate is a natural phenolic compound found in the herbs of Alangium chinese. It is also known by its IUPAC name, methyl 2-hydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate. This compound has a molecular formula of C14H18O9 and a molecular weight of 330.3 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 6-glucosyloxysalicylate can be synthesized through the esterification of 6-hydroxybenzoic acid with methanol in the presence of a catalyst. The reaction typically requires an acidic environment and elevated temperatures to proceed efficiently.
Industrial Production Methods
Industrial production of this compound involves the extraction of the compound from natural sources, such as Alangium chinese. The extraction process includes solvent extraction, purification, and crystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-glucosyloxysalicylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form quinones.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted phenolic compounds.
Scientific Research Applications
Methyl 6-glucosyloxysalicylate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in plant defense mechanisms and systemic acquired resistance (SAR).
Medicine: Investigated for its potential anti-inflammatory and analgesic properties.
Industry: Utilized in the formulation of topical salicylate-based products for pain relief.
Mechanism of Action
The mechanism of action of methyl 6-glucosyloxysalicylate involves its interaction with molecular targets such as enzymes and receptors. In plants, it plays a role in systemic acquired resistance by modulating the levels of methyl salicylate and salicylic acid . In humans, it exerts its effects through counter-irritation, which alters the perception of pain by irritating sensory nerve endings .
Comparison with Similar Compounds
Similar Compounds
Methyl salicylate: A methyl ester of salicylic acid, commonly used in topical analgesics.
Salicylic acid: A precursor to methyl salicylate, widely used in skincare products for its keratolytic properties.
Acetylsalicylic acid (Aspirin): A derivative of salicylic acid, known for its anti-inflammatory and analgesic effects.
Uniqueness
Methyl 6-glucosyloxysalicylate is unique due to its glucosylated structure, which imparts distinct biological activities and enhances its solubility in water. This glucosylation also plays a crucial role in plant defense mechanisms, making it a valuable compound for studying plant-pathogen interactions .
Properties
IUPAC Name |
methyl 2-hydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O9/c1-21-13(20)9-6(16)3-2-4-7(9)22-14-12(19)11(18)10(17)8(5-15)23-14/h2-4,8,10-12,14-19H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWLFBAOUJJRVBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1OC2C(C(C(C(O2)CO)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.